Adb-P7aica

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

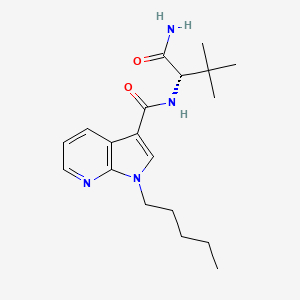

Adb-P7aica is a synthetic cannabinoid receptor agonist that has been identified as an ingredient in some synthetic cannabis products. It was first detected by the Drug Enforcement Administration in early 2021 . This compound is part of a class of new psychoactive substances designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the main psychoactive constituent of Cannabis sativa .

Métodos De Preparación

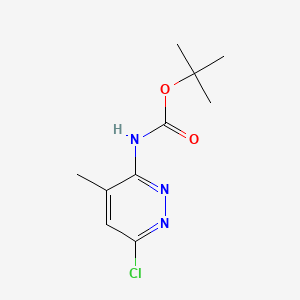

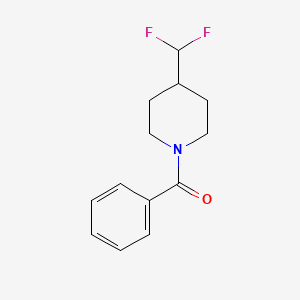

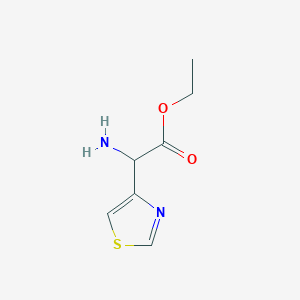

Synthetic Routes and Reaction Conditions: The synthesis of Adb-P7aica involves the preparation of amino acid-derived synthetic cannabinoid receptor agonists. The process typically includes the use of valine, tert-leucine, and phenylalanine amino acids . The synthetic route involves the formation of carboxamides through reactions with indole, indazole, and 7-azaindole derivatives . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This would involve the use of automated reactors and stringent quality control measures to ensure consistency and safety of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Adb-P7aica undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its activity as a cannabinoid receptor agonist.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions are typically modified versions of this compound with enhanced or altered cannabinoid receptor activity . These modifications can lead to variations in the compound’s potency and efficacy as a synthetic cannabinoid receptor agonist .

Aplicaciones Científicas De Investigación

Adb-P7aica has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used to study the structure-activity relationships of synthetic cannabinoids and their interactions with cannabinoid receptors . In biology, it is used to investigate the effects of synthetic cannabinoids on cellular signaling pathways and receptor activation . In medicine, this compound is studied for its potential therapeutic applications, including pain management and treatment of neurological disorders .

Mecanismo De Acción

The mechanism of action of Adb-P7aica involves its interaction with cannabinoid receptors 1 and 2 (CB1 and CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, mood, and appetite . This compound acts as an agonist at these receptors, mimicking the effects of THC and leading to the activation of downstream signaling pathways . This activation results in the pharmacological effects associated with synthetic cannabinoids, such as altered perception and mood .

Comparación Con Compuestos Similares

Adb-P7aica is similar to other synthetic cannabinoid receptor agonists, such as ADB-BUTINACA and APP-BUTINACA . These compounds share similar structures and mechanisms of action but differ in their potency and efficacy at cannabinoid receptors . This compound is unique in its specific structural modifications, which contribute to its distinct pharmacological profile . Other similar compounds include 5F-CUMYL-P7AICA and 5F-ADB-PINACA, which also act as potent cannabinoid receptor agonists .

Propiedades

Número CAS |

2366273-07-4 |

|---|---|

Fórmula molecular |

C19H28N4O2 |

Peso molecular |

344.5 g/mol |

Nombre IUPAC |

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-pentylpyrrolo[2,3-b]pyridine-3-carboxamide |

InChI |

InChI=1S/C19H28N4O2/c1-5-6-7-11-23-12-14(13-9-8-10-21-17(13)23)18(25)22-15(16(20)24)19(2,3)4/h8-10,12,15H,5-7,11H2,1-4H3,(H2,20,24)(H,22,25)/t15-/m1/s1 |

Clave InChI |

QDZHLYBDQFZWCJ-OAHLLOKOSA-N |

SMILES isomérico |

CCCCCN1C=C(C2=C1N=CC=C2)C(=O)N[C@H](C(=O)N)C(C)(C)C |

SMILES canónico |

CCCCCN1C=C(C2=C1N=CC=C2)C(=O)NC(C(=O)N)C(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B13496344.png)

![5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13496349.png)

![Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496370.png)

![(4E,10S)-10-(2-methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2'-morpholine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B13496380.png)

![3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13496400.png)